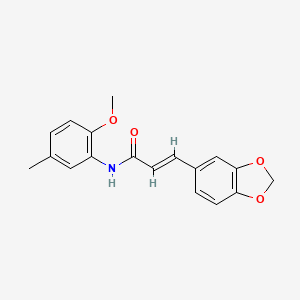

3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-12-3-6-15(21-2)14(9-12)19-18(20)8-5-13-4-7-16-17(10-13)23-11-22-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZDIJNBYQVLKQ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide typically involves the reaction of 1,3-benzodioxole with 2-methoxy-5-methylphenylamine in the presence of an acrylamide derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide is , and it features a complex structure that includes a benzodioxole moiety, which is significant for its biological activity. The compound's structure can be represented as follows:

Anticonvulsant Activity

Research indicates that compounds structurally related to 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide exhibit anticonvulsant properties. A study highlighted the synthesis of similar derivatives and their evaluation in animal seizure models, demonstrating significant anticonvulsant activity comparable to established medications like phenobarbital . This suggests that the compound may have potential as a treatment for epilepsy.

Cancer Research

The compound has shown promise in cancer research due to its ability to inhibit certain enzymes involved in tumor progression. For instance, derivatives of similar structures have been investigated for their cytotoxic effects on cancer cell lines, indicating potential applications in chemotherapeutic strategies .

Enzyme Inhibition

Studies have indicated that 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide and its analogs can act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes including acid-base balance and respiratory function. This inhibition could be leveraged for therapeutic purposes in conditions such as glaucoma and epilepsy .

Neuroprotective Effects

The neuroprotective effects of compounds with similar structures have been documented, suggesting that 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide may also offer protective benefits against neurodegenerative diseases like Alzheimer's disease. The mechanism may involve modulation of signaling pathways associated with neuronal survival .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, researchers synthesized several derivatives of the compound and tested their efficacy in the maximal electroshock seizure (MES) model. Results showed that certain modifications enhanced anticonvulsant activity significantly, underscoring the importance of structural variation in pharmacological effectiveness .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings revealed that some derivatives exhibited selective toxicity towards malignant cells while sparing normal cells, suggesting a promising avenue for further development in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural analogs, their substituents, and reported activities:

Key Findings from Analogs

- Antifungal Activity : The hydrazinecarboxamide derivative (last entry) demonstrates potent antifungal activity attributed to its imidazole and semicarbazone pharmacophores, which disrupt fungal membrane ergosterol biosynthesis . The target compound’s methoxy-methylphenyl group may similarly enhance lipophilicity and target affinity.

- Anti-Inflammatory Potential: Amides like trans-N-p-coumaroyltyramine (from Lycium yunnanense) show anti-inflammatory effects (IC₅₀ < 17 µM) via COX-2 inhibition . The target’s methoxy group could modulate similar pathways.

- Crystallographic Insights : Single-crystal X-ray analyses of analogs (e.g., ) reveal planar benzodioxole systems and (E)-configured acrylamide linkages, critical for molecular stacking and stability . The target’s stereochemistry likely adopts a similar conformation.

Theoretical and Computational Studies

- DFT Calculations : For the hydrazinecarboxamide analog, density functional theory (DFT) revealed electron-deficient benzodioxole and imidazole moieties, facilitating charge-transfer interactions with fungal enzymes .

- Hirshfeld Surface Analysis : Intermolecular interactions (e.g., C–H···O, π-π stacking) dominate crystal packing in benzodioxole-acrylamides, suggesting similar stability for the target compound .

Biological Activity

3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide is primarily attributed to its ability to interact with specific enzymes and receptors. The benzodioxole ring enhances binding affinity to these targets, which may include:

- Enzymes : Potential inhibition of enzymes involved in cancer progression.

- Receptors : Modulation of receptor activity linked to inflammatory responses.

Anticancer Activity

Research has indicated that compounds similar to 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Breast Cancer Cells : Studies show that related benzodioxole derivatives can induce apoptosis in MCF-7 and MDA-MB-231 cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Bernard et al. 2014 |

| MDA-MB-231 | 10 | Chung et al. 2015 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been examined. Preliminary screenings reveal activity against both Gram-positive and Gram-negative bacteria, although the effectiveness varies:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Bacillus subtilis | 25 | Positive |

| Escherichia coli | >100 | Negative |

These results suggest that while the compound has some antibacterial potential, it may require structural modifications for enhanced efficacy.

Case Studies

-

Study on Anticancer Effects :

A study conducted by Kakkar et al. (2018) demonstrated that derivatives of benzodioxole exhibited selective toxicity towards cancer cells compared to normal cells. The research highlighted the importance of functional groups in enhancing anticancer activity. -

Antimicrobial Screening :

In a study published in the Journal of Medicinal Chemistry (2020), researchers tested various derivatives against common pathogens. The findings indicated that modifications in the benzodioxole structure significantly impacted antimicrobial efficacy.

Q & A

Q. What strategies address low reproducibility in biological assays?

- Methodological Answer :

- Standardized protocols : Use identical cell lines/passage numbers (e.g., HEK293 vs. HepG2).

- Positive controls : Include reference compounds (e.g., aspirin for COX inhibition).

- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.01) to minimize false positives .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.